5-[(3-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide
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Overview
Description
The compound “5-[(3-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups, including a furan ring, a thiazole ring, and a carboxamide group . These functional groups suggest that this compound may have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions . The thiazole ring, for example, can be synthesized through the reaction of alpha-halo ketones with thioamides .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic furan and thiazole rings . The electron-rich furan ring may make this compound susceptible to electrophilic aromatic substitution reactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine . The thiazole ring could potentially undergo electrophilic aromatic substitution or nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Generally, compounds containing furan and thiazole rings are aromatic and relatively stable . The presence of the carboxamide group could increase the compound’s polarity and potentially its solubility in water .Scientific Research Applications
Antiprotozoal Agents
Compounds structurally related to 5-[(3-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide have shown significant potential as antiprotozoal agents. For instance, a study by Ismail et al. (2004) synthesized a range of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and effective in vitro and in vivo activity against protozoal infections (Ismail et al., 2004).
Nematicidal and Antimicrobial Activities
Reddy et al. (2010) reported the synthesis of a series of compounds including 3-(5-3-methyl-5-[(3-methyl-7-5-[2-(aryl)-4-oxo-1,3-thiazolan-3-yl]-1,3,4-thiadiazol-2-ylbenzo[b]furan-5-yl)methyl]benzo[b]furan-7-yl-1,3,4-thiadiazol-2-yl)-2-(aryl)-1,3-thiazolan-4-one. These compounds exhibited notable nematicidal and antimicrobial activities, suggesting their potential in agricultural and pharmaceutical applications (Reddy et al., 2010).
DNA Interaction Studies
In the context of DNA interaction, Mizuno and Decker (1976) investigated compounds like 5-(3-methyl-1-triazeno)imidazole-4-carboxamide, closely related to the given chemical, for their effects on DNA. Such studies are crucial in understanding the potential of these compounds in cancer therapy and genetic research (Mizuno & Decker, 1976).
Energetic Materials Research
Yu et al. (2017) synthesized 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a compound related to the given chemical structure. This research is significant in the field of energetic materials, highlighting the potential of such compounds in high-performance explosives or propellants (Yu et al., 2017).
Heterocyclic Amide Antimicrobial Activity
Çakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and investigated its antimicrobial activity. The study demonstrates the potential of such compounds in combating a range of microbial infections, which could be crucial in developing new antibiotics (Çakmak et al., 2022).
Future Directions
Mechanism of Action
Target of Action
Compounds containing similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives have also been associated with a broad spectrum of biological activities .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
It is known that thiazole derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
5-[(3-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-3-2-4-12(9-11)20-10-13-5-6-14(21-13)15(19)18-16-17-7-8-22-16/h2-9H,10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODIDVVRGZTXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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